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Cecropin-2

Cat. No.: B1577567
Attention: For research use only. Not for human or veterinary use.
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Description

Cecropin-2 is a cationic, amphipathic alpha-helical peptide belonging to the cecropin family of antimicrobial peptides (AMPs) . These peptides are a crucial component of the innate immune system in insects . Their primary mechanism of action involves interacting with and disrupting the electrochemical gradients of bacterial cell membranes, leading to cell lysis . Research on this compound focuses on its potent activity against a spectrum of Gram-negative bacteria . Its efficacy is attributed to a proposed mechanism where the positively charged N-terminus binds to anionic bacterial membranes, followed by the insertion of the hydrophobic C-terminal helix into the lipid bilayer, a process facilitated by a flexible hinge region connecting the two segments . Beyond its direct antimicrobial effects, studies on related cecropins have shown potential immunomodulatory properties, such as the upregulation of cytokine expression in immune cells . Furthermore, cecropin peptides and their engineered analogues are investigated for their anticancer properties, demonstrating promising activity against various human cancer cell lines, including leukemia and bladder cancers, while often showing low toxicity to non-cancerous cells . This selective cytotoxicity and the potential for combination therapies with conventional antibiotics make this compound a valuable tool for researchers in immunology, microbiology, and oncology. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial

sequence

GWLKKIGKKIERVGQHTRDATIQTIGVAQQAANVAATLK

Origin of Product

United States

Structural Elucidation and Structure Activity Relationships of Cecropin 2

Primary and Secondary Structural Characteristics

Cecropins are characterized by a linear structure that undergoes a conformational change upon interacting with a membrane environment. mdpi.com

α-Helical Conformation and Amphipathicity

In aqueous solutions, cecropins often exist in a random coil structure. mdpi.comresearchgate.net However, upon contact with microbial membranes or membrane-mimetic environments like micelles, they adopt an α-helical conformation. mdpi.comresearchgate.net This structural transition is crucial for their activity. The α-helical structure is amphipathic, meaning it has distinct hydrophilic (water-attracting) and hydrophobic (water-repelling) faces. The hydrophilic face is typically rich in positively charged residues, while the hydrophobic face consists of non-polar amino acids. scirp.orgmednexus.org This amphipathicity is essential for their interaction with the lipid bilayer of cell membranes. scirp.orgasm.org

N-terminal and C-terminal Helical Domains and Hinge Region

Cecropins generally possess a strongly basic N-terminal region and a more hydrophobic C-terminal region. frontiersin.orgapsnet.org These two helical domains are often connected by a flexible hinge region. frontiersin.orgmdpi.comencyclopedia.pub The hinge region is typically rich in proline and glycine (B1666218) residues, which contribute to its flexibility. frontiersin.orgmdpi.com Studies on cecropin (B1577577) A-magainin 2 hybrid peptides suggest that this flexible hinge section plays an important role in providing the conformational flexibility required for membrane disruption and potentially ion channel formation by the C-terminal hydrophobic alpha-helix on the cell membrane. rcsb.orgnih.govnih.gov While some cecropins and their analogs clearly exhibit this helix-hinge-helix structure, the presence and nature of the hinge can vary, and some cecropin-like peptides may lack a discernible hinge region. mdpi.comacs.orgsemanticscholar.org

Determinants of Bioactivity

The bioactivity of cecropins is heavily influenced by their amino acid composition and the resulting physicochemical properties. scirp.org

Role of Aromatic Residues in Membrane Interaction

Aromatic residues, such as tryptophan (Trp) and phenylalanine (Phe), particularly in the N-terminal helix, are shown to be essential for the interaction of cecropins with pathogen membranes. frontiersin.orgnih.gov These residues are thought to play a role in the initial binding to the membrane, including interaction with components like lipopolysaccharide (LPS) in Gram-negative bacteria. mdpi.comsemanticscholar.orgnih.gov For instance, studies on Papiliocin (B1577089), a cecropin-like peptide, suggested that Trp2 and Phe5 in the N-terminal region are essential for interacting with LPS and permeabilizing the inner membrane of Gram-negative bacteria. nih.gov

Influence of Hydrophobic and Cationic Properties

The amphipathic nature, with a positively charged hydrophilic face and a hydrophobic face, is a key determinant of cecropin bioactivity. scirp.orgmednexus.org The cationic nature, due to the presence of basic amino acids like lysine (B10760008) (Lys) and arginine (Arg), facilitates electrostatic interaction with the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and LPS. scirp.orgmednexus.orgcabidigitallibrary.orgnih.gov The hydrophobic properties, particularly of the C-terminal region, are crucial for the peptide's insertion into and disruption of the lipid bilayer. frontiersin.orgcabidigitallibrary.orgacs.org The balance between cationic and hydrophobic residues is critical for effective membrane interaction and subsequent lytic activity. nih.gov

Synthetic Analogs and Peptide Engineering

Due to their potent antimicrobial activity, cecropins have served as templates for the design and synthesis of numerous analogs with modified sequences and enhanced properties. frontiersin.orgasm.org Peptide engineering efforts aim to improve aspects such as antimicrobial spectrum, potency, stability against proteases, and reduced toxicity to host cells. frontiersin.orgasm.org

Modifications have included amino acid substitutions, deletions, and the creation of hybrid peptides by combining sequences from different AMPs, such as cecropin A and magainin 2 or melittin. mdpi.comrcsb.orgnih.govnih.govrcsb.orgrcsb.orgcapes.gov.br For example, hybrid peptides derived from cecropin A and magainin 2 have shown potent antimicrobial activity. rcsb.orgrcsb.orgrcsb.org Studies on these analogs have provided valuable insights into the structure-activity relationships, demonstrating the importance of specific residues and structural features, such as the hinge region and the position and nature of aromatic and hydrophobic residues, for their activity against different targets. nih.govasm.orgrcsb.orgrcsb.orgcapes.gov.brsci-hub.senih.gov Synthetic cecropin analogs have been evaluated for activity against various microorganisms, including bacteria and fungi. frontiersin.orgasm.orgapsnet.orgnih.govjmb.or.krnih.gov

Design of Hybrid Peptides and Truncated Derivatives

Hybrid peptides combining sequences from different antimicrobial peptides, such as cecropins and magainins or melittins, have been designed to enhance antimicrobial activity and/or reduce toxicity. nih.govrcsb.orgnih.govresearchgate.net For example, a 20-residue hybrid peptide, CA(1-8)-MA(1-12), incorporating residues 1-8 of cecropin A and 1-12 of magainin 2, showed potent antimicrobial activity with reduced toxicity against human erythrocytes. rcsb.org

Truncated derivatives of cecropins and their hybrids have also been investigated to identify minimal sequences retaining or improving activity. Studies on C-terminal-truncated derivatives of a Cecropin A-Magainin 2 hybrid peptide (CE-MA) identified shorter peptides that retained strong antifungal activity with less toxicity than the parental hybrid. nih.gov For instance, a truncated derivative named CMt1 showed strong antifungal activity. nih.gov

The design of these peptides often involves in silico predictions and computational methods to guide modifications and reduce synthesis costs. nih.gov The goal is to optimize properties like charge, hydrophobicity, and amphipathicity. mdpi.com

Modifications for Enhanced or Modified Bioactivity

Modifications to the amino acid sequence of cecropins and their derivatives can significantly impact their bioactivity. Substituting specific amino acid residues can alter properties like charge, hydrophobicity, and the propensity to form α-helical structures, leading to enhanced or modified antimicrobial profiles. frontiersin.orgmdpi.comacs.org

For example, increasing the peptide charge and the number of basic residues on the polar face of a cecropin D-like sequence enhanced its antibacterial activity, particularly against Gram-negative bacteria. frontiersin.org The synthetic cationic peptide ΔM2, derived from cecropin D, with a charge of +9, showed potent activity against Gram-negative bacteria. frontiersin.org

Substitution of selected amino acid residues with tryptophan or D-amino acids has been shown to improve fungicidal activity, potentially due to increased resistance to microbial proteolysis. frontiersin.org The presence of aromatic residues like tryptophan is important for membrane interaction. frontiersin.orgnih.govnih.gov

Studies on a cecropin A-magainin 2 hybrid peptide showed that substituting serine at position 16 with hydrophobic amino acids like valine, phenylalanine, or tryptophan dramatically increased antiviral activity, suggesting the importance of hydrophobicity at this position for antiviral function. sci-hub.senih.gov

Modifications can also involve the addition of functional groups or tags. For instance, inserting a single tryptophan at the N-terminus of a cecropin A-melittin hybrid peptide altered its antimicrobial and biophysical profile. mdpi.com Fatty acid acylation of cecropin-melittin hybrid peptides has also been explored to increase leishmanicidal activity. asm.org

Data on the impact of specific modifications on the activity of cecropin-like peptides can be summarized in tables:

Peptide/ModificationEffect on ActivityReference
Increased charge/basic residues (Cecropin D derivative)Enhanced activity against Gram-negative bacteria frontiersin.org
Substitution with Trp or D-amino acidsImproved fungicidal activity frontiersin.org
Trp or Phe at N-terminal helixImportant for interaction with bacterial membrane nih.govnih.gov
Substitution of Ser16 with hydrophobic residues (CA-MA hybrid)Increased antiviral activity sci-hub.senih.gov
Addition of Glycine-Proline hinge (CeHS-1 mutant)Higher antimicrobial activity mdpi.com
Insertion of single Trp at N-terminus (Cecropin A-Melittin hybrid)Altered antimicrobial and biophysical profile mdpi.com

Biophysical Characterization Techniques

Various biophysical techniques are employed to study the structure of cecropins and their interactions with membranes, providing insights into their mechanism of action and guiding the design of improved analogs.

Circular Dichroism Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides, particularly the formation of α-helices, in different environments. frontiersin.orgcnr.itxenbase.org For cecropins, CD is used to assess their conformational changes upon interacting with membrane-mimetic environments, such as liposomes or detergent micelles, or directly with bacterial cells. frontiersin.orgacs.orgcnr.itxenbase.orgnih.gov

CD spectra can indicate the presence and extent of α-helical structure by characteristic minima at approximately 208 nm and 222 nm. Studies have shown that cecropins and their derivatives often adopt an α-helical conformation in the presence of negatively charged lipids or membrane-mimicking environments like trifluoroethanol (TFE) or SDS micelles, which simulate the bacterial membrane. frontiersin.orgmdpi.comacs.orgcnr.itxenbase.org This conformational change upon membrane interaction is considered crucial for their activity. acs.org

CD studies have demonstrated that the degree of α-helix formation can correlate with antimicrobial activity, although this is not always a direct relationship. sci-hub.se The stability of the helical structure can be influenced by factors such as salt concentration and the composition of the membrane environment. frontiersin.org

Nuclear Magnetic Resonance Spectroscopy for Three-Dimensional Structure and Membrane Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides in solution or in membrane-mimicking environments like micelles. nih.govrcsb.orgnih.govresearchgate.netacs.org NMR can provide detailed information about the peptide's conformation, dynamics, and interactions with lipids.

Solution NMR has been used to determine the tertiary structures of cecropin A-magainin 2 hybrid peptides in dodecylphosphocholine (B1670865) (DPC) micelles, revealing the presence of amphipathic helices and flexible hinge regions. rcsb.org These studies help to understand how structural features relate to activity.

Solid-state NMR is particularly useful for studying the orientation and dynamics of peptides embedded in lipid bilayers, which more closely resemble biological membranes. researchgate.netpnas.org 15N solid-state NMR, for example, can determine the orientation of the peptide backbone relative to the membrane plane. researchgate.netpnas.org Studies using solid-state NMR have indicated that cecropin A-magainin 2 hybrid peptides can adopt a tilted orientation within the lipid bilayer, supporting models of membrane interaction. researchgate.net NMR experiments, such as Saturation Transfer Difference (STD) NMR, can also identify which residues of the peptide are in close contact with the membrane lipids. nih.gov STD NMR studies on cecropin A and papiliocin confirmed that aromatic residues like Trp2 and Phe5 interact closely with bacterial cell membranes. nih.gov

Fluorescence Spectroscopy in Membrane Interaction Studies

Fluorescence spectroscopy is a versatile technique for investigating the binding, insertion, and conformational changes of peptides in membranes, particularly when the peptides contain intrinsic fluorescent residues like tryptophan or are labeled with fluorescent probes. nih.govnih.govmdpi.comnih.govpsu.edufrontiersin.org

The intrinsic fluorescence of tryptophan residues is sensitive to the polarity of their environment. When a tryptophan-containing peptide binds to or inserts into a membrane, the tryptophan residue moves from a polar aqueous environment to a less polar lipid environment, resulting in a blue shift of the emission maximum and often an increase in fluorescence intensity. mdpi.compsu.edu This allows researchers to monitor peptide-membrane binding and insertion. mdpi.compsu.edu

Fluorescence quenching experiments, using quenchers like acrylamide (B121943) (water-soluble) or lipid-soluble quenchers, can provide information about the location of tryptophan residues within the membrane bilayer. mdpi.comnih.govpsu.edu For example, partial quenching by acrylamide suggests that the tryptophan is located near the membrane interface rather than deeply buried in the hydrophobic core. psu.edu

Time-resolved fluorescence spectroscopy can be used to measure fluorescence lifetimes, which are also sensitive to the environment and can provide insights into the dynamics and heterogeneity of the peptide-membrane interaction. nih.govpsu.edu Stopped-flow fluorescence techniques can be used to study the kinetics of peptide-membrane interactions and conformational changes. frontiersin.org

Fluorescence techniques, including using fluorescently labeled peptides or probes that report on membrane integrity (e.g., dye leakage assays), are valuable for assessing the membrane permeabilizing activity of cecropins and their derivatives. nih.govnih.govfrontiersin.org

Molecular Mechanisms of Action Against Target Organisms

Membrane Permeabilization and Disruption Models

Upon initial electrostatic interaction, cecropin-2 peptides associate with the microbial membrane surface mdpi.comcabidigitallibrary.org. This association can lead to membrane permeabilization and disruption through several proposed models. The specific mechanism can be influenced by factors such as peptide concentration, peptide-to-lipid ratio, and membrane composition asm.orgacs.org.

Interaction with Microbial Membrane Lipids

This compound, like other cecropins, interacts with microbial membrane lipids through its amphipathic structure scirp.org. The positively charged, hydrophilic region of the peptide facilitates binding to the negatively charged headgroups of membrane phospholipids (B1166683) mdpi.comcabidigitallibrary.org. Simultaneously, the hydrophobic region of the peptide can insert into the hydrophobic core of the lipid bilayer mdpi.comcabidigitallibrary.org. This dual interaction is crucial for the peptide's ability to destabilize the membrane cabidigitallibrary.org. Studies have shown that the presence of aromatic residues, such as tryptophan and phenylalanine, in the N-terminal helix can be essential for peptide-pathogen interactions and subsequent membrane permeabilization frontiersin.org. The interaction with acidic phospholipids, which are more abundant in bacterial membranes compared to zwitterionic lipids in mammalian cells, contributes to the selective toxicity of cecropins towards microorganisms nih.govresearchgate.net.

Pore Formation Mechanisms (e.g., Barrel-Stave Model)

One proposed mechanism for membrane permeabilization involves the formation of pores in the lipid bilayer mdpi.comresearchgate.net. In the barrel-stave model, peptides are thought to aggregate within the membrane, orienting themselves perpendicular to the lipid bilayer mdpi.comubc.ca. In this configuration, the hydrophobic faces of the peptides interact with the lipid tails, while the hydrophilic faces line the interior of the pore, forming a channel through the membrane mdpi.comubc.ca. This transmembrane channel allows for the unregulated passage of ions and other small molecules, disrupting cellular homeostasis researchgate.net. While the barrel-stave model has been proposed for some AMPs, the precise mechanism for this compound may vary depending on conditions asm.orgnih.gov.

Consequences of Membrane Integrity Loss

The disruption and permeabilization of the microbial cell membrane by this compound lead to several critical consequences that ultimately result in cell death.

Disruption of Membrane Potential and Ion Homeostasis

The formation of pores or the detergent-like disruption of the membrane by this compound can lead to the dissipation of the transmembrane potential researchgate.netmicrobiologyresearch.org. The bacterial cytoplasmic membrane maintains an electrical potential crucial for various energy-dependent processes, including ion homeostasis microbiologyresearch.org. Loss of membrane integrity disrupts this potential, leading to an uncontrolled influx or efflux of ions researchgate.net. This disruption of ion homeostasis impairs essential cellular functions and contributes to cell death microbiologyresearch.org. Studies have shown that cecropins can form partially selective ion channels in membranes asm.org. The disruption of membrane potential has been observed in target organisms treated with cecropin (B1577577), indicated by changes in fluorescence intensity with potential-sensitive dyes mdpi.com.

Efflux of Intracellular Components

Permeabilization of the cell membrane by this compound allows for the leakage of essential intracellular components frontiersin.orgnih.gov. This includes ions, metabolites, and even larger molecules like proteins and nucleic acids nih.govresearchgate.net. The efflux of these vital cellular constituents disrupts metabolic processes, compromises cell viability, and ultimately leads to cell lysis and death frontiersin.orgresearchgate.net. Research using techniques like measuring the absorbance of leaked materials at 260 nm (indicating the presence of nucleic acids) has demonstrated the efflux of intracellular contents from bacteria treated with cecropins nih.gov. However, some studies suggest that while small molecules and ions may leak, larger intracellular components might not efflux significantly, indicating that the membrane disruption might be discrete rather than a complete lysis in some cases researchgate.net.

Induction of Reactive Oxygen Species Production

The induction of reactive oxygen species (ROS) production is recognized as a mechanism contributing to the antimicrobial activity of many peptides, including cecropins or cecropin-like peptides, particularly against fungal pathogens. Studies on the interaction of cecropin D-derived peptides and other cecropins with Candida albicans have demonstrated that these peptides can induce the production of excessive intracellular ROS, indicative of mitochondrial dysfunction nih.govfrontiersin.org. For instance, treatment of C. albicans with cecropin at a concentration of 2 × MIC led to a significant increase in ROS levels over time, rising by 2.16 and 2.85 times after 60 and 120 minutes, respectively, compared to the untreated control nih.gov. This ROS production could be inhibited by the addition of antioxidants like Vitamin C and glutathione, suggesting oxidative stress as a key component of the antifungal mechanism nih.gov.

While ROS induction is observed as a direct effect on microbial cells, ROS also play a role in the host immune response where cecropins are produced. In Aedes aegypti mosquitoes infected with Wolbachia, elevated ROS levels have been shown to activate the Toll pathway, which in turn leads to the induction of antimicrobial peptides, including cecropins pnas.org. This highlights a complex interplay where ROS can be both a consequence of peptide action on pathogens and a signal for peptide production in the host.

An example of ROS induction data is presented below:

Treatment GroupIncubation Time (min)Relative ROS Level (Fold Increase vs Control)
Control01.00
Cecropin (2 × MIC)30~1.5
Cecropin (2 × MIC)602.16 nih.gov
Cecropin (2 × MIC)1202.85 nih.gov
Cecropin (2 × MIC) + Antioxidant VC60Significantly decreased vs Cecropin only nih.gov
Cecropin (2 × MIC) + Antioxidant GSH60Significantly decreased vs Cecropin only nih.gov

Interaction with Intracellular Targets

While the primary interaction of many cationic AMPs is with the negatively charged microbial membrane, a growing body of evidence indicates that cecropins can traverse the membrane and interact with intracellular targets mdpi.commdpi.com. This ability to reach the intracellular environment allows cecropins to interfere with essential cellular processes beyond membrane integrity.

Binding to Nucleic Acids

One significant intracellular target for cecropins is microbial nucleic acids. Studies have shown that cecropins can interact with bacterial genomic DNA nih.gov. Research on Cecropin A and its analogs revealed that these peptides can bind to DNA through a combination of groove binding and electrostatic interactions with the negatively charged phosphate (B84403) backbone researchgate.net. This binding mode is distinct from intercalation and is influenced by the peptide's cationic amino acid composition researchgate.net. For instance, Cecropin A analogs with more arginine or lysine (B10760008) residues exhibited stronger interactions with DNA researchgate.net. This interaction with DNA can disrupt vital processes such as replication and transcription, contributing to the peptide's bactericidal effect mdpi.comnih.gov.

Data on the interaction of Cecropin A and its analogs with DNA, as measured by fluorescence spectroscopy (quenching of Ethidium Bromide fluorescence), supports this binding:

PeptideKsv (L·mol⁻¹)Quenching TypeBinding Mode Suggested
Cecropin A (CA)3.73 × 10⁴ researchgate.netStaticGroove binding and electrostatic interaction researchgate.net
Analog CA41.19 × 10⁵ researchgate.netStaticGroove binding and electrostatic interaction researchgate.net

The higher Ksv value for Analog CA4, which contains more basic amino acids, indicates a stronger binding affinity to DNA compared to the original Cecropin A researchgate.net.

Facilitation of Other Agent Translocation

Beyond their direct antimicrobial effects, cecropins have also been shown to facilitate the entry of other agents into microbial cells. By permeabilizing the cell membrane, cecropins can enhance the translocation of molecules that would otherwise have difficulty crossing the lipid bilayer. A notable example is the ability of Cecropin A2 to facilitate the translocation of the antibiotic tetracycline (B611298) into the cytoplasm of Pseudomonas aeruginosa, leading to a synergistic antibacterial effect nih.gov. This suggests that cecropins could potentially be used in combination therapies to improve the efficacy of conventional antibiotics by overcoming permeability barriers in resistant strains. Furthermore, studies using a cecropin A-melittin hybrid peptide (BP100) have directly detected the translocation of the peptide itself into model bacterial membranes researchgate.net. The cecropin-like peptide Buforin II is also known for its ability to penetrate cell membranes and translocate into the cytoplasm without causing significant cell lysis, allowing it to target intracellular functions frontiersin.org.

Mechanisms of Selective Toxicity

A key advantage of antimicrobial peptides like cecropins is their ability to selectively target microbial cells while exhibiting low toxicity towards host eukaryotic cells mdpi.comnih.govacs.orgopenaccessjournals.comjmb.or.kr. This selective toxicity is crucial for their potential therapeutic application.

Mechanisms of Selective Toxicity

Differential Interaction with Microbial Versus Eukaryotic Membranes

The primary mechanism underlying the selective toxicity of cecropins lies in their differential interaction with the cell membranes of microbes versus eukaryotes. Microbial membranes, particularly those of bacteria and fungi, are characterized by a higher content of negatively charged lipids, such as phosphatidylglycerol, cardiolipin, lipopolysaccharides (LPS) in Gram-negative bacteria, and teichoic acids in Gram-positive bacteria mdpi.comnih.govopenaccessjournals.comjmb.or.kr. In contrast, eukaryotic cell membranes are predominantly composed of zwitterionic phospholipids and cholesterol, resulting in a more neutral or even slightly positive net charge at physiological pH mdpi.comnih.govopenaccessjournals.com.

The cationic nature of cecropins, due to the presence of positively charged amino acids like lysine and arginine, drives a strong electrostatic attraction towards the negatively charged microbial membranes mdpi.comnih.govopenaccessjournals.comjmb.or.krmdpi.com. This initial electrostatic interaction facilitates the binding and insertion of the peptide into the membrane, leading to disruption through various proposed mechanisms, such as pore formation nih.govjmb.or.krscirp.org. The less negatively charged surface of eukaryotic membranes results in weaker electrostatic interactions and consequently reduced binding and insertion of cecropins, thus minimizing damage to host cells mdpi.comnih.govopenaccessjournals.commdpi.comresearchgate.net. Research has consistently shown that cecropins exhibit low or negligible hemolytic activity and toxicity towards mammalian cells at concentrations effective against microbes mdpi.comnih.govmdpi.comacs.orgnih.govfrontiersin.org.

Studies using model membranes have confirmed the stronger affinity of cecropin-like peptides for anionic lipid bilayers mimicking bacterial membranes compared to neutral zwitterionic bilayers mimicking mammalian membranes researchgate.net. This differential interaction is a cornerstone of the selective antimicrobial action of cecropins.

Membrane TypeNet Charge at Physiological pHPrimary Lipid ComponentsCecropin InteractionOutcome
Bacterial MembraneNegativePhosphatidylglycerol, Cardiolipin, LPS (Gram-negative), Teichoic acids (Gram-positive) mdpi.comnih.govopenaccessjournals.comjmb.or.krStrong electrostatic attraction, binding, insertion mdpi.comnih.govopenaccessjournals.commdpi.comresearchgate.netMembrane disruption, pore formation, cell death nih.govjmb.or.krscirp.org
Eukaryotic MembraneNeutral to Slightly PositivePhosphatidylcholine, Phosphatidylethanolamine, Cholesterol mdpi.comnih.govopenaccessjournals.comWeaker electrostatic interaction, reduced binding mdpi.comnih.govopenaccessjournals.comresearchgate.netLow toxicity, minimal damage mdpi.comnih.govmdpi.comacs.orgnih.govfrontiersin.org

Regulation and Expression of Cecropin 2 Genes

Transcriptional Regulation in Response to Pathogen Challenge

A hallmark of cecropin (B1577577) genes, including Cecropin-2, is their robust transcriptional induction upon encountering pathogens. researchgate.netescholarship.orgbiorxiv.orgresearchgate.net This rapid increase in gene expression is a critical aspect of the insect's immune defense.

Induction by Pathogen-Associated Molecular Patterns (PAMPs)

The expression of this compound genes is significantly upregulated following exposure to PAMPs, such as peptidoglycans derived from bacterial cell walls. Studies on Bactrocera dorsalis have demonstrated that the expression of the BdCec-2 gene is increased after challenge with peptidoglycans from both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), indicating its involvement in the immune response against diverse bacterial types. researchgate.netnih.gov In Tenebrio molitor, TmCec2 expression showed strong induction when challenged with Gram-positive bacteria, Gram-negative bacteria, and fungi. researchgate.net In vitro studies using Drosophila Schneider's line 2 cells have shown that these cells respond to lipopolysaccharide (LPS) and laminarin by inducing cecropin expression. embopress.orgacs.org

Involvement of Conserved Immune Signaling Pathways (e.g., Toll and Imd Pathways)

The transcriptional activation of insect cecropin genes is primarily controlled by conserved immune signaling pathways, notably the Toll and Imd (immune deficiency) pathways. escholarship.orgnih.govbiorxiv.orgembopress.orgoup.com In Drosophila, the four functional cecropin genes are expressed downstream of both the Toll and Imd pathways following infection. escholarship.orgnih.govbiorxiv.orgresearchgate.netoup.com While the Imd pathway is considered a major regulator for these cecropins, the Toll pathway also contributes to their regulation, particularly in mediating responses to fungal pathogens. escholarship.orgnih.govbiorxiv.org The Imd pathway has been shown to be important for the local expression of cecropin in the epidermis of Drosophila embryos and larvae. embopress.org Key components of these pathways, such as the TGF-β activated kinase (Tak1) in the Imd pathway and subunits of the inhibitor of NF-κB kinase (IKK) like IKKε, play vital roles in regulating the production of AMPs, including this compound, during pathogenic invasion. researchgate.net

Spatial and Temporal Expression Profiles in Host Organisms

The expression of this compound genes exhibits specific patterns concerning the location and timing of expression within the host organism, varying with developmental stage and tissue type.

Expression in Specific Tissues and Developmental Stages

Cecropin genes are typically expressed in tissues actively involved in the immune response. In Drosophila, systemic infection leads to strong induction of cecropin genes in the fat body and hemocytes. escholarship.orgnih.govbiorxiv.orgembopress.orgnih.gov The fat body is recognized as the principal organ for synthesizing AMPs in insects. researchgate.netnih.govresearchgate.net Studies in Bactrocera dorsalis revealed that the highest mRNA levels of BdCec-2 were detected in the abdomen and fat body of adult flies. researchgate.netnih.gov In Tenebrio molitor, TmCec2 expression was found to be highest in the hemocytes of larvae and the integument and hemocytes of adults. researchgate.net In Anopheles gambiae, Cecropins A-C were predominantly expressed in the midguts of adult mosquitoes, with minimal expression in larval stages and adult carcasses, whereas Cecropin D was primarily expressed during larval stages. malariaworld.orgnih.gov In Mythimna separata, the expression of MscecropinB was highest during the prepupal stage, followed by the pupal stage, and among larval instars, the fourth instar showed the highest expression. cambridge.org Analysis of tissue-specific expression in Bombyx mori indicated that while most cecropin A genes were expressed in the fat body, cecropin B genes were expressed in a broader range of tissues, including the testis, hemocyte, prothoracic gland, brain, antenna, microbial fat body, and pheromone gland. researchgate.net

Temporal expression patterns also vary across developmental stages. In Bactrocera dorsalis, the adult stage showed the highest mRNA levels of BdCec-2. researchgate.netnih.gov TmCec2 in Tenebrio molitor was expressed throughout all developmental stages, with peak expression in the adult stage. researchgate.net In Drosophila, CecA1 and A2 show peak activity in larvae and adults, while CecB expression is highest in early pupae. embopress.orgnih.gov

Constitutive Versus Inducible Expression Patterns

While cecropin genes are primarily characterized by their strong induction upon infection, encyclopedia.pubresearchgate.netnih.gov some research suggests a low level of constitutive expression in specific tissues or developmental stages even without apparent infection. encyclopedia.pub For example, a minor peak of constitutive cecropin expression in early Drosophila pupae has been associated with the presence of bacteria in their food. embopress.orgnih.gov Low levels of constitutive expression have also been observed in the reproductive tract of Drosophila and in the midgut or fat body of Bombyx mori. encyclopedia.pub Nevertheless, the significant increase in expression following pathogen challenge underscores the predominantly inducible nature of cecropin gene expression as a crucial component of the innate immune response. encyclopedia.pub

Data Table: this compound Gene Expression in Different Insect Species and Tissues

Insect SpeciesThis compound GeneHighest Expression Tissue (Adult)Highest Expression Developmental StageInducible by PAMPs (e.g., Peptidoglycans)Involved Immune Pathways
Bactrocera dorsalisBdCec-2Abdomen, Fat bodyAdultYes (E. coli, S. aureus PGN) researchgate.netnih.govNot specified in context
Tenebrio molitorTmCec2Integument, HemocytesAdultYes (Bacteria, Fungi) researchgate.netImd pathway components researchgate.net
Drosophila melanogasterCecA1, A2, B, CFat body, HemocytesLarvae, Adults (CecA1, A2), Early Pupae (CecB) embopress.orgnih.govYes (LPS, Laminarin) embopress.orgacs.orgToll, Imd pathways escholarship.orgnih.govbiorxiv.orgembopress.orgoup.com
Anopheles gambiaeCecA-CAdult MidgutsAdultNot specified in contextNF-κB, dorsal malariaworld.org
Mythimna separataMscecropinBNot specified in contextPrepupal cambridge.orgYes (Bt46 bacteria) cambridge.orgNot specified in context
Bombyx moriCecBVarious tissues (e.g., testis, hemocyte, brain, fat body) researchgate.netNot specified in contextYes (Bacteria) researchgate.netNot specified in context

Data Table: Drosophila Cecropin Gene Cluster Location

Gene Name(s)Location on ChromosomeApproximate Cluster SizeNotes
CecA1, CecA2, CecB, CecC, Cec-Ψ1, Cec-Ψ299E2 (Chromosome III) escholarship.orgnih.govembopress.org~7 kb mdpi.comembopress.orgIncludes functional genes and pseudogenes escholarship.orgnih.govembopress.org

Phylogenetic Analysis of this compound Homologs

Phylogenetic analysis of cecropins and cecropin-like peptides reveals complex evolutionary relationships across different insect orders. Cecropins from Lepidoptera typically form a monophyletic group, suggesting they evolved independently within this order. mdpi.com In contrast, the phylogenetic relationships of cecropins from Diptera and Coleoptera are more complex, appearing paraphyletic, which might indicate that cecropins originated before the divergence of these lineages. mdpi.com

Previous phylogenetic analyses, complemented by newer data from mosquitoes and Coleoptera, support the idea that insect cecropin genes may have evolved once in the common ancestor of holometabolous orders, implying that insect and non-insect cecropins are not homologous. mdpi.com

Phylogenetic trees constructed using cecropin sequences from various insects often show clustering of peptides within the same insect order, indicating a higher degree of relatedness. nih.gov For example, cecropin genes from Lepidoptera and Trichoptera show high similarity and are closely related. nih.gov In Diptera, cecropin genes from Cyclorrhapha and Culicidae tend to cluster separately. nih.gov

Phylogenetic analysis of Bactrocera dorsalis this compound (BdCec-2) shows a close relationship with this compound from Tribolium castaneum (TcCec2). researchgate.net Similarly, phylogenetic analysis of Cecropin B sequences from Lepidoptera and Diptera shows clustering based on species relatedness. cambridge.org For instance, Mythimna separata Cecropin B clusters with those from Trichoplusia ni and Spodoptera exigua, which are relatively closely related species. cambridge.org

The cecropin superfamily also includes other toxic peptides like pleurocidins and dermaceptins/ceratotoxins, and phylogenetic analyses have revealed the relationships among these families, highlighting conserved residues that may be important for structure and function. nih.gov

Studies screening insect transcriptomes have identified novel cecropin genes in various orders beyond Lepidoptera, Diptera, and Coleoptera, including Trichoptera, Neuroptera, Megaloptera, Mecoptera, and Siphonaptera. nih.gov The phylogenetic relationships of these newly identified cecropins can sometimes deviate from expected species phylogeny, suggesting a potentially complex evolutionary history. nih.gov

The cecropin multigene family in species like Musca domestica consists of multiple members, and phylogenetic analysis can help understand the relationships and potential functional divergence among these genes. nih.gov

Table: Organisms and Associated this compound or Homologs Mentioned

OrganismCecropin or Homolog Mentioned
Bactrocera dorsalisThis compound (BdCec-2)
Drosophila melanogasterCecropin A1, A2, B, C, Ψ1, Ψ2
Hyalophora cecropiaCecropin B, Cecropin-like peptides
Tenebrio molitorThis compound (TmCec2)
Tribolium castaneumThis compound (TcCec2)
Mythimna separataCecropin B
Trichoplusia niCecropin B
Spodoptera exiguaCecropin B
Musca domesticaCecropin family members
Lepidoptera (various)Cecropins
Diptera (various)Cecropins
Coleoptera (various)Cecropins
Trichoptera (various)Cecropins
Neuroptera (various)Cecropins
Megaloptera (various)Cecropins
Mecoptera (various)Cecropins
Siphonaptera (various)Cecropins
Anopheles mosquitoesCecropins

Biological and Research Applications of Cecropin 2 Non Human Therapeutic

Antimicrobial Activity Spectrum in Non-Human Pathogens

Cecropin-2 exhibits a wide range of antimicrobial activity, targeting various non-human pathogens, including bacteria, fungi, viruses, and protozoa. plos.orgnih.gov Its primary mechanism of action involves the disruption of microbial cell membranes, a process to which pathogens are less likely to develop resistance compared to conventional antibiotics that often have specific intracellular targets. plos.orgresearchgate.net

This compound and its related peptides demonstrate robust activity against a multitude of Gram-negative bacteria, including multidrug-resistant strains. nih.govresearchgate.netnih.gov The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides (LPS), is a primary target for cecropins. nih.govresearchgate.net The cationic nature of the peptide facilitates an electrostatic interaction with the negatively charged LPS, leading to membrane destabilization and subsequent bacterial cell death. plos.orgnih.gov

Research has shown the efficacy of various cecropins against significant Gram-negative pathogens in non-human contexts. For instance, Cecropin (B1577577) A and a Cecropin A-D hybrid have demonstrated potent bactericidal activity against Escherichia coli and Pseudomonas aeruginosa. plos.orgresearchgate.net In a study involving a lethal E. coli infection in mice, a cecropin-like peptide provided protection, highlighting its in vivo potential. plos.org Furthermore, studies on a cecropin hybrid, CADN, in broilers showed a dose-dependent decrease in aerobic bacterial counts in the jejunal and caecal digesta. cambridge.org

Table 1: Efficacy of this compound and Related Peptides Against Gram-Negative Bacteria

Cecropin Peptide Target Gram-Negative Bacteria Noted Efficacy (e.g., MIC) Reference Study Context
Cecropin A Escherichia coli MIC: Not specified In vitro and in vivo (mice) plos.org
Cecropin A Pseudomonas aeruginosa MIC: Not specified In vitro plos.org
Cecropin B Pseudomonas aeruginosa MIC: 0.4 µg/mL In vitro researchgate.net
Cecropin AD Acinetobacter baumannii Strong inhibitory effect In vitro researchgate.net
Cecropin 4 (from Musca domestica) Acinetobacter baumannii 19606 MIC: 0.5 to 2 µM In vitro nih.gov

While generally more effective against Gram-negative bacteria, several cecropins have also shown activity against Gram-positive species. plos.orgnih.gov The thicker peptidoglycan layer of Gram-positive bacteria can present a greater challenge for some antimicrobial peptides. However, certain cecropins and their synthetic analogues have been shown to be effective. For example, Cecropin D from the lepidopteran Galleria mellonella has demonstrated antibacterial activity against Listeria monocytogenes. nih.gov Additionally, a Cecropin A-D hybrid has shown efficacy against Staphylococcus aureus. researchgate.net

Table 2: Efficacy of this compound and Related Peptides Against Gram-Positive Bacteria

Cecropin Peptide Target Gram-Positive Bacteria Noted Efficacy (e.g., MIC) Reference Study Context
Cecropin D Listeria monocytogenes Not specified In vitro nih.gov
Cecropin AD Staphylococcus aureus MIC: 0.2 µg/mL In vitro researchgate.net
Cecropin P1 Streptococcus pneumoniae MIC: 8–128 µg/mL In vitro researchgate.net

The antifungal properties of cecropins have also been investigated, with several studies demonstrating their efficacy against various fungal pathogens. nih.govnih.govacs.org For instance, Hyalophora cecropia Cecropins A and B are active against Candida albicans. nih.govnih.gov The mechanism of action against fungi is believed to be similar to that against bacteria, involving membrane disruption. nih.gov Research has indicated that cecropins can cause the fungal cell wall to become rough and nicked, leading to changes in membrane permeability and fluidity, ultimately resulting in cell necrosis. nih.gov Synthetic analogues have been designed to enhance these antifungal properties. acs.org

Table 3: Antifungal Activity of this compound and Related Peptides

Cecropin Peptide Target Fungal Pathogen Noted Efficacy (e.g., MIC/MFC) Reference Study Context
Cecropin A Candida albicans MIC: 0.9 µg/mL, MFC: 1.8 µg/mL In vitro nih.gov
Cecropin B Candida albicans Not specified In vitro nih.gov
Cecropin A Aspergillus spp. Effective killing In vitro acs.org
Cecropin A Fusarium spp. Effective killing In vitro acs.org

The antiviral potential of cecropins has been explored, with some studies indicating activity against certain non-human viruses. nih.gov For example, Cecropin D has been shown to be active against the porcine reproductive and respiratory syndrome virus (PRRSV). nih.govmdpi.com Engineered hybrid peptides, such as those combining Cecropin A and Magainin 2, have demonstrated the ability to inhibit virus-cell fusion. nih.govnih.govresearchgate.net The mechanism of antiviral action can involve direct interaction with the viral envelope or interference with viral replication processes. researchgate.net

Cecropins have demonstrated promising activity against various protozoan and parasitic organisms. mdpi.com Synthetic cecropin analogues, SB-37 and Shiva, have been shown to be effective against Trypanosoma cruzi and Plasmodium falciparum. nih.gov In the context of malaria, a significant parasitic disease, cecropins have been investigated for their ability to inhibit parasite development. For instance, Cecropin-B was found to be active against several Plasmodium species when administered to the mosquito vector. mdpi.com More recent research has focused on Anopheles-derived cecropins, such as An-cecB, which have shown potent antimalarial activity against Plasmodium falciparum in vitro and the rodent malaria parasite Plasmodium berghei in vivo. nih.gov A hybrid peptide of cecropin and melittin has also shown a potent killing effect against the intestinal parasite Entamoeba histolytica. mdpi.com

Table 4: Antiprotozoal and Antiparasitic Activity of this compound and Related Peptides

Cecropin Peptide Target Protozoa/Parasite Noted Efficacy Reference Study Context
SB-37 (analogue) Trypanosoma cruzi Effective In vitro nih.gov
Shiva (analogue) Plasmodium falciparum Effective In vitro nih.gov
Cecropin-B Plasmodium spp. Dramatic effect on oocyst development In vivo (mosquito vector) mdpi.com
An-cecB Plasmodium falciparum Potent antimalarial activity In vitro nih.gov
An-cecB Plasmodium berghei Anti-parasite activity In vivo (rodent model) nih.gov
Cecropin-Melittin hybrid Entamoeba histolytica 93.7% anti-parasitic activity In vitro mdpi.com

Immunomodulatory Functions in Non-Human Models

Beyond their direct antimicrobial effects, cecropins possess significant immunomodulatory properties, influencing the host's immune response to infection and inflammation. mdpi.comfrontiersin.orgnih.govnih.gov These peptides can modulate the production of cytokines and other inflammatory mediators, thereby bridging the innate and adaptive immune systems. nih.gov

In a study using a common carp model, a cecropin-like peptide, anisaxin-2S, demonstrated an immunostimulatory effect on blood cells by upregulating cytokine expression. frontiersin.orgnih.gov The nature of this response—pro-inflammatory or anti-inflammatory—was dependent on the presence or absence of a co-stimulatory antigen. frontiersin.orgnih.gov For instance, in healthy fish, anisaxin-2S initially induced a pro-inflammatory response that was later balanced by an anti-inflammatory one. nih.gov

Furthermore, research on Cecropin A in a chicken hepatic cell culture revealed its multifaceted immunomodulatory activity. nih.gov It has been observed that some cecropins can inhibit the production of nitric oxide and the transcription of several pro-inflammatory genes in LPS-treated murine cells. mdpi.com In vivo studies in rodent models of E. coli infection have shown that administration of cecropins can reduce bacterial concentrations, plasma endotoxin levels, and mortality. mdpi.com This suggests that the therapeutic benefit of cecropins in infectious disease models is a combination of direct pathogen killing and modulation of the host's inflammatory response.

Modulation of Cytokine Expression

This compound and its analogues have demonstrated the ability to modulate the expression of cytokines, which are key signaling molecules in the immune response. Research indicates that cecropins can influence the production of both pro-inflammatory and anti-inflammatory cytokines, suggesting a role in regulating immune homeostasis. nih.govresearchgate.netnih.gov

In various in vitro and in vivo models, cecropins have been shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) that are often induced by pathogens or their components like lipopolysaccharide (LPS). researchgate.netnih.gov For instance, a study on the cecropin AD, an artificial cationic amphipathic AMP, demonstrated its effectiveness in reducing the expression of IL-6 and TNF-α in the lungs of chickens infected with the H9N2 avian influenza virus. frontiersin.org This modulation of the inflammatory response can be crucial in mitigating the excessive inflammation and tissue damage associated with infections. frontiersin.org

Conversely, some studies have reported that cecropins can also upregulate the expression of certain cytokines, contributing to a pro-inflammatory response when necessary for pathogen clearance. nih.gov The specific effect of cecropins on cytokine expression appears to be dependent on the biological context, including the specific cecropin variant, the cell type, and the presence of other stimuli. nih.gov

Table 1: Effects of Cecropin Analogues on Cytokine Expression in Research Models

Cecropin Analogue Model System Observed Effect on Cytokine Expression Reference
Cecropin AD Chickens with H9N2 avian influenza virus Significantly reduced IL-6 and TNF-α levels in the lungs. frontiersin.org
Cecropin A Chicken hepatic cell culture Decreased IL-6 levels in the presence of an inflammatory stimulus. nih.gov
Anisaxin-2S Common carp (Cyprinus carpio) blood cells Upregulation of cytokine expression, with the response being pro- or anti-inflammatory depending on co-stimulatory antigens. nih.gov
Cecropin B-derived peptide RAW264.7 macrophage cells Significantly inhibited the production of pro-inflammatory factors NO and TNF-α. researchgate.net

Influence on Inflammatory Responses

The immunomodulatory effects of this compound extend to its broader influence on inflammatory responses. Beyond cytokine modulation, cecropins can impact various aspects of the inflammatory cascade. researchgate.netmdpi.commdpi.com These peptides have been shown to possess anti-inflammatory properties by neutralizing endotoxins like LPS, which are potent triggers of inflammation. researchgate.net

The interaction of cecropins with LPS can prevent the activation of inflammatory signaling pathways, thereby reducing the downstream production of inflammatory mediators. nih.gov This endotoxin-neutralizing capacity is a significant area of research, as it suggests a potential application for cecropins in managing inflammatory conditions triggered by Gram-negative bacterial infections.

Furthermore, some cecropin-like peptides have been observed to induce proinflammatory activities in immune cells such as human neutrophils, including the upregulation of integrins, induction of chemotaxis, and activation of the NADPH-oxidase. nih.gov This suggests that cecropins can play a dual role, both dampening excessive inflammation and stimulating immune cells to effectively combat pathogens.

Anti-Biofilm Activities

Bacterial biofilms, which are structured communities of microbial cells embedded in a self-produced matrix, are notoriously resistant to conventional antimicrobial treatments. wikipedia.org this compound and its derivatives have emerged as promising agents for combating biofilms. mdpi.comnih.gov

These peptides can inhibit the formation of biofilms and also disrupt established biofilms of various pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. nih.govnih.gov The mechanisms behind their anti-biofilm activity are multifaceted and can include interference with bacterial adhesion to surfaces, disruption of the biofilm matrix, and killing of the bacteria within the biofilm. mdpi.com

For instance, the D-enantiomer of a silkworm natural peptide, D-Q53 CecB, was found to be highly effective in inducing the degradation of P. aeruginosa biofilms. nih.gov Studies have also shown that cecropin A can disrupt uropathogenic E. coli biofilms and inhibit efflux pump activity, which is a mechanism of bacterial resistance. frontiersin.org

Synergistic Effects with Conventional Antimicrobial Agents

A significant area of research is the investigation of the synergistic effects of this compound with conventional antibiotics and antifungal drugs. asm.orgnih.govbohrium.com This combination therapy approach can enhance the efficacy of existing drugs, potentially overcoming microbial resistance and reducing the required concentrations of each agent. mdpi.com

Combination Studies with Antibiotics

This compound and its analogues have demonstrated synergistic activity when combined with a range of antibiotics against various bacterial pathogens. asm.orgnih.govbohrium.com The mechanism often involves the ability of the cecropin to permeabilize the bacterial membrane, thereby facilitating the entry of the antibiotic into the cell. asm.orgnih.govbohrium.com

A notable example is the synergistic effect of Cecropin A2 with tetracycline (B611298) against Pseudomonas aeruginosa. asm.orgnih.govbohrium.com This combination led to a significant reduction in the minimum inhibitory concentrations (MICs) of both agents. asm.orgnih.govbohrium.com The study found that Cecropin A2 binds to the lipopolysaccharides of P. aeruginosa, permeabilizes the membrane, and interacts with the bacterial genomic DNA, which facilitates the translocation of tetracycline into the cytoplasm. asm.orgnih.govbohrium.com

Table 2: Synergistic Effects of Cecropin Analogues with Antibiotics

Cecropin Analogue Antibiotic Target Organism Observed Synergistic Effect Reference
Cecropin A2 Tetracycline Pseudomonas aeruginosa 8-fold reduction in the MICs of both agents. asm.orgnih.govbohrium.com
Cecropin A2 Doxycycline Pseudomonas aeruginosa Synergistic activity observed. asm.org
Cecropin A Nalidixic acid Uropathogenic E. coli Synergistically cleared infection in vivo. wikipedia.org

Combination Studies with Antifungal Drugs

The synergistic potential of cecropins also extends to antifungal agents. Combination therapy can be a valuable strategy to combat fungal infections, which are often difficult to treat. Research has shown that cecropin-derived peptides can enhance the activity of conventional antifungal drugs. nih.gov

A study investigating two synthetic peptides derived from cecropin D, ΔM3 and ΔM4, found that they exhibited enhanced antifungal activity against Candida albicans when used in combination with conventional antifungal drugs. nih.gov This suggests that cecropins could be used to lower the effective concentrations of antifungal agents, potentially reducing their toxicity. nih.gov Another study on a CecropinA-Magenin2 hybrid peptide and its truncated derivatives also explored their combinatorial effects with other drugs. nih.gov

Agricultural and Aquaculture Applications

The biological properties of cecropins have led to their exploration in agricultural and aquaculture settings. nih.govnih.govmdpi.commdpi.com In agriculture, there is potential for using cecropins to protect plants against pathogenic bacteria and fungi. nih.govmdpi.comsemanticscholar.org The development of transgenic plants expressing cecropin genes is one approach being investigated to enhance disease resistance. mdpi.com

In aquaculture, cecropins are being explored as feed additives to improve the health and disease resistance of farmed fish. nih.govfrontiersin.org Dietary supplementation with cecropins has been shown to have beneficial effects on the intestinal health of fish. nih.govfrontiersin.org For example, dietary cecropin AD was found to improve intestinal immunity and enhance disease resistance in juvenile turbot (Scophthalmus maximus). frontiersin.org Furthermore, studies on common carp (Cyprinus carpio) have shown that cecropin as a feed additive can have anti-inflammatory effects on the fish intestine and enhance the expression of anti-inflammatory cytokines. nih.gov The use of cecropins in aquaculture offers a promising alternative to the use of antibiotics for disease prevention and growth promotion. nih.gov

Role in Insect Host Defense

Cecropins are cornerstone effector molecules in the humoral immunity of insects, which lack an adaptive immune system and rely on innate responses to combat infections. nih.govdntb.gov.ua First discovered in the hemolymph of the giant silk moth, Hyalophora cecropia, cecropins are synthesized in response to microbial invasion and secreted into the insect's circulatory fluid. nih.govresearchgate.net

The expression of cecropin genes, including that for this compound, is rapidly and strongly induced upon the detection of pathogens. amazonaws.comfrontiersin.orgnih.gov This induction occurs primarily in the fat body, an organ analogous to the vertebrate liver, and in certain hemocytes (blood cells). nih.govarccjournals.comcambridge.org The peptides are then released into the hemolymph, where they can directly target and eliminate invading microorganisms. nih.govcambridge.org

The antimicrobial action of this compound is characterized by its ability to disrupt the cell membranes of pathogens. As a cationic and amphipathic peptide, it preferentially interacts with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. nih.gov This interaction leads to membrane permeabilization and the formation of pores or ion channels, which disrupts the cellular electrolyte balance and ultimately causes cell lysis and death. nih.govnih.gov This mechanism of action is rapid and effective against a wide range of microbes.

Research has demonstrated that this compound and its homologues exhibit a broad spectrum of activity. They are highly effective against Gram-negative bacteria and, to a lesser extent, Gram-positive bacteria. nih.govnih.gov Furthermore, studies have confirmed their activity against certain fungi and even some viruses, highlighting their versatility as a key component of the insect's defense arsenal. nih.govnih.govcambridge.org In Drosophila melanogaster, genetic studies have shown that cecropins are crucial for defending against specific Gram-negative bacterial and fungal infections. amazonaws.comfrontiersin.orgnih.gov

The table below summarizes the antimicrobial spectrum of cecropins, including activities demonstrated by this compound and its close relatives.

Pathogen TypeExamples of Susceptible OrganismsPrimary Mechanism of Action
Gram-negative Bacteria Escherichia coli, Pseudomonas aeruginosa, Enterobacter cloacaeMembrane permeabilization and pore formation
Gram-positive Bacteria Staphylococcus aureus (some strains)Membrane disruption
Fungi Candida albicans, Beauveria bassianaMembrane disruption
Viruses Herpes Simplex Virus, Junin Virus, Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)Inhibition of viral replication and gene expression

Potential in Pest and Disease Control in Plants and Animals (Non-Human)

The potent antimicrobial properties of this compound have prompted significant research into its application for controlling diseases in agriculturally important plants and animals.

In Plants:

Genetic engineering has been a primary avenue for exploring the use of cecropins in plant protection. By introducing genes encoding for cecropins into plants, scientists aim to confer enhanced resistance to a variety of phytopathogens.

Transgenic Tomato Plants: Studies have shown that transgenic tomato plants expressing a cecropin B gene exhibited significant resistance to bacterial wilt, caused by Ralstonia solanacearum, and bacterial spot, caused by Xanthomonas campestris pv. vesicatoria. frontiersin.orgcambridge.org

Transgenic Rice Plants: The expression of a cecropin A gene in rice has been shown to be effective against the fungal blast pathogen Magnaporthe grisea. mdpi.com

The table below presents research findings on the efficacy of cecropins against plant pathogens.

Plant SpeciesTransgenePathogenEfficacy
Tomato (Lycopersicon esculentum)Cecropin BRalstonia solanacearumSignificant resistance to bacterial wilt frontiersin.orgcambridge.org
Tomato (Lycopersicon esculentum)Cecropin BXanthomonas campestris pv. vesicatoriaSignificant resistance to bacterial spot frontiersin.orgcambridge.org
Rice (Oryza sativa)Cecropin AMagnaporthe griseaIncreased resistance to fungal blast mdpi.com
Tobacco and TomatoCecropin A-derived peptidesPhytophthora infestansPotent inhibition of fungal growth (IC50 = 2 x 10⁻⁶ M) researchgate.net

In Animals (Non-Human):

Cecropins are also being investigated as alternatives to conventional antibiotics for managing diseases in livestock and aquaculture.

Aquaculture: Cecropins have demonstrated bactericidal activity against a range of fish pathogens, including species of Vibrio, Aeromonas, and Pseudomonas. nih.gov This has significant implications for aquaculture, where bacterial diseases can lead to substantial economic losses. Research has explored the potential of creating transgenic fish that express cecropin genes to enhance their innate disease resistance. nih.gov

Poultry: A hybrid peptide, Cecropin AD, has been shown to be effective against the H9N2 avian influenza virus in chickens. Treatment with Cecropin AD reduced the viral load in the lungs and mitigated the inflammatory response by modulating key cytokines such as IL-6 and TNF-α. amazonaws.com It also showed protective effects against intestinal injury induced by lipopolysaccharides (LPS) in chickens. nih.gov

The following table summarizes key research findings on the application of cecropins in animal health.

Animal SpeciesCecropin TypePathogen/ConditionKey Findings
ChickensCecropin ADH9N2 Avian Influenza VirusSignificantly reduced viral load in lungs; modulated serum cytokines (IL-6, TNF-α, IFN-γ) amazonaws.com
ChickensCecropin ADLPS-induced intestinal injuryMitigated intestinal damage and reduced oxidative stress nih.gov
Fish (in vitro)Cecropin BVibrio anguillarum, Vibrio vulnificus, Yersinia ruckeriExhibited inducible resistance, indicating antimicrobial activity nih.gov
Shrimp (in vitro)Cecropin AVarious Vibrio speciesMIC ranging from 0.98 to 7.81μM nih.gov

Dietary Supplementation for Animal Health and Performance

The use of this compound and related peptides as dietary supplements or feed additives is a promising area of research aimed at improving animal health and productivity without relying on conventional antibiotics.

Pigs: Dietary supplementation with cecropin antimicrobial peptides (CAP) in nursery piglets has been shown to improve growth performance, reduce the incidence of diarrhea, and enhance intestinal health. nih.govnih.gov Studies have demonstrated that cecropin supplementation can increase the average daily gain (ADG) and lower the feed conversion ratio (FCR). nih.govfrontiersin.orgnih.gov Furthermore, it improves intestinal morphology by increasing villus height and the villus height-to-crypt depth ratio, which enhances nutrient absorption. nih.govfrontiersin.org Cecropins also positively modulate the gut microbiota by increasing the abundance of beneficial bacteria like Lactobacillus and decreasing harmful bacteria such as Escherichia-Shigella. nih.gov

Poultry: In broiler chickens, dietary supplementation with a cecropin hybrid (CADN) has been found to improve weight gain, feed efficiency, and nutrient utilization. cambridge.orgcambridge.org It also enhances intestinal villus height and reduces the counts of aerobic bacteria in the gut. cambridge.orgcambridge.org In laying hens, supplementation with this compound has been linked to increased body weight and improved egg quality, specifically the Haugh unit, a measure of egg protein quality. amazonaws.comarccjournals.com

Aquaculture: In juvenile turbot, a diet supplemented with Cecropin AD was found to alleviate intestinal inflammation and barrier damage caused by soybean meal-induced enteritis, suggesting its role in improving gut health and disease resistance in farmed fish. dntb.gov.ua

The tables below present data from various studies on the effects of dietary cecropin supplementation in different animals.

Effects of Cecropin Supplementation on Piglet Performance and Health

Parameter Control Group Cecropin Supplemented Group (500 mg/kg) Outcome Reference
Average Daily Gain (ADG) Lower Significantly Increased Improved growth rate nih.govnih.gov
Feed Conversion Ratio (FCR) Higher Significantly Reduced Improved feed efficiency nih.govnih.gov
Diarrhea Rate Higher Markedly Reduced Reduced incidence of diarrhea nih.govnih.gov
Jejunum Villus Height Shorter Significantly Increased Enhanced intestinal morphology nih.gov

Effects of Cecropin Supplementation on Broiler Chicken Performance

Parameter Control Group Cecropin Supplemented Group Outcome Reference
Weight Gain Lower Quadratic increase with dose Improved growth cambridge.orgcambridge.org
Feed:Gain Ratio Higher Linear decrease with dose (growers) Better feed efficiency cambridge.orgcambridge.org
Nitrogen Retention Lower Increased Improved nutrient utilization cambridge.orgcambridge.org

Methodologies for Cecropin 2 Research

Gene Cloning and Characterization

The foundation of Cecropin-2 research lies in identifying and characterizing the gene that encodes it. This process allows scientists to deduce the peptide's amino acid sequence and study its expression patterns within the host organism.

The process of cloning the this compound gene typically begins with the isolation of its corresponding complementary DNA (cDNA). Researchers extract total RNA from an appropriate source, often the fat body of an insect known to produce the peptide, such as the oriental fruit fly, Bactrocera dorsalis. nih.gov This RNA is then used as a template for reverse transcription to synthesize a cDNA library. nih.gov

Using specific primers, designed based on known cecropin (B1577577) sequences from other species, the this compound gene is amplified via the polymerase chain reaction (PCR). ekb.eg The resulting PCR product can then be cloned into a vector for sequencing. ekb.eg For instance, the cDNA of this compound from B. dorsalis (BdCec-2) was found to have a sequence of 192 base pairs. nih.gov

Once the nucleotide sequence is obtained, bioinformatic tools are employed for detailed analysis. The Open Reading Frame (ORF), which is the protein-coding portion of the gene, is identified using programs like ORFfinder. nih.govekb.eg This analysis reveals the full amino acid sequence of the precursor peptide, which often includes a signal peptide that is cleaved off to form the mature, active this compound. ekb.eg Further sequence analysis using tools like ProtParam can predict key physicochemical properties of the deduced protein, such as its molecular weight and isoelectric point (pI). nih.govekb.eg

CharacteristicValueSource Organism
cDNA Sequence Length 192 bpBactrocera dorsalis nih.gov
Encoded Protein Length 63 amino acidsBactrocera dorsalis nih.gov
Predicted Molecular Weight 6.78 kDBactrocera dorsalis nih.gov
Open Reading Frame (ORF) 186 bpSpodoptera littoralis ekb.eg
Deduced Mature Peptide 38 amino acidsSpodoptera littoralis ekb.eg
Calculated Mature Peptide MW 3.99 kDSpodoptera littoralis ekb.eg
Calculated Mature Peptide pI 10.93Spodoptera littoralis ekb.eg

This table presents data from studies on this compound and homologous cecropin genes from different insect species to illustrate typical findings from sequence analysis.

Quantitative real-time PCR (qPCR or qRT-PCR) is a powerful technique used to measure the expression levels of the this compound gene. This method allows researchers to understand when and where the gene is activated. Studies have shown that this compound expression can be induced as part of an immune response. nih.govsfu.ca

The analysis involves extracting RNA from different tissues (e.g., fat body, abdomen, hemocytes) or from whole organisms at various developmental stages or time points after an immune challenge (such as an injection with bacterial components like peptidoglycan). nih.govresearchgate.net The RNA is reverse-transcribed into cDNA, which then serves as the template for the qPCR reaction. karger.com The amount of amplified DNA is measured in real-time using fluorescent dyes.

Expression levels of the this compound gene are typically normalized to a constantly expressed reference gene (a "housekeeping gene" like actin) to correct for variations in the amount of starting RNA. researchgate.net The results are often presented as a "fold change" in expression compared to a control or baseline condition. karger.com For example, research on B. dorsalis demonstrated that the mRNA levels of BdCec-2 were significantly up-regulated after being challenged with peptidoglycans from both Escherichia coli and Staphylococcus aureus. nih.gov Such studies confirm the role of this compound in the innate immune system of the host. nih.gov

Peptide Synthesis and Purification

To conduct functional studies, researchers require pure samples of the this compound peptide. This is achieved through two primary methods: direct chemical synthesis or production in biological systems.

Solid-phase peptide synthesis (SPPS) is a chemical method widely used to produce synthetic peptides like Cecropin A and other cecropins. nih.govpnas.orgmdpi.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support or resin. nih.gov The process allows for the efficient and controlled synthesis of peptides with a defined sequence. mdpi.com Following the completion of the chain, the peptide is cleaved from the resin, and purification is typically performed using high-performance liquid chromatography (HPLC) to ensure high purity (>95%). nih.gov SPPS is particularly useful for producing peptides for laboratory-scale research, including for use in antimicrobial assays. mdpi.comnih.gov

For larger-scale production, recombinant expression systems offer a cost-effective alternative to chemical synthesis. mdpi.com This methodology involves inserting the this compound gene into an expression vector, which is then introduced into a host organism. mdpi.com The host's cellular machinery is then used to produce the peptide.

Commonly used hosts include:

Bacterial Systems: Escherichia coli is a frequently used host due to its rapid growth and well-understood genetics. mdpi.com However, the direct expression of antimicrobial peptides can sometimes be toxic to the bacterial host itself. mdpi.com To overcome this, cecropins are often expressed as fusion proteins, for example with an intein tag, which can be cleaved later to release the active peptide. mdpi.com

Fungal (Yeast) Systems: The yeast Pichia pastoris is another popular and effective system for expressing cecropins. mdpi.comnih.gov P. pastoris is a eukaryotic host that can perform post-translational modifications and is capable of secreting the recombinant protein into the culture medium, which simplifies purification. nih.gov Studies have shown that P. pastoris can produce higher yields of soluble cecropin compared to bacterial systems like E. coli or Bacillus subtilis. mdpi.com Fungi such as Cordyceps militaris have also been successfully engineered to produce recombinant antimicrobial peptides. nih.govresearchgate.net

After expression, the recombinant this compound is purified from the cell lysate or culture medium, often using chromatography techniques like immobilized-metal affinity chromatography if a His-tag is used. mdpi.com

Assessment of Antimicrobial Potency

A critical component of this compound research is to quantify its effectiveness against various microorganisms. Several standardized assays are used for this purpose.

The most common method is the broth microdilution assay , which is used to determine the Minimum Inhibitory Concentration (MIC). mdpi.comasm.org The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism after a set incubation period. nih.gov The assay is performed in 96-well plates where bacteria are exposed to serial dilutions of the this compound peptide. mdpi.com

Another method is the agar well diffusion assay . In this technique, a lawn of bacteria is spread on an agar plate, and wells are created in the agar. nih.gov A solution of the this compound peptide is added to the wells, and the plate is incubated. If the peptide is effective, it will diffuse into the agar and create a clear zone of no bacterial growth (an "inhibition zone") around the well. nih.gov

To assess the peptide's effect on host cells, a hemolytic assay is often performed in parallel. nih.govplos.org This test measures the peptide's ability to lyse red blood cells, which serves as a proxy for its cytotoxicity against mammalian cells. plos.org The assay involves incubating the peptide with a suspension of erythrocytes and then measuring the amount of hemoglobin released into the supernatant. asm.org

PeptideTarget MicroorganismMIC (μM)
T. ni Cecropin Escherichia coli (ATCC 25922)1
T. ni Cecropin Pseudomonas aeruginosa (ATCC 27853)2
T. ni Cecropin Acinetobacter baumannii (MDR)2
Cecropin A Escherichia coli (ATCC 25922)2
Cecropin A Pseudomonas aeruginosa (ATCC 27853)2
Cecropin A Acinetobacter baumannii (MDR)4
Cecropin A2 Pseudomonas aeruginosa (PA14)8.7

This table provides representative Minimum Inhibitory Concentration (MIC) values for cecropins against various Gram-negative bacteria, as reported in scientific literature. mdpi.comasm.org Data for T. ni cecropin and cecropin A are from one study, while data for cecropin A2 is from another, illustrating the range of potencies observed.

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure in antimicrobial research, defining the lowest concentration of a substance that prevents the visible growth of a microorganism. For this compound and its analogues, the MIC is commonly determined using the broth microdilution method. youtube.com In this procedure, two-fold serial dilutions of the peptide are prepared in a 96-well microtiter plate with a suitable broth medium. A standardized suspension of the target microorganism is added to each well. nih.gov The plates are then incubated under appropriate conditions, typically for 16-24 hours. nih.govnih.gov Following incubation, the MIC is identified as the lowest concentration of this compound where no visible turbidity or growth is observed. youtube.comnih.gov

Research has established the MIC of various cecropins against a range of pathogens. For instance, Cecropin B has demonstrated inhibitory activity against multiple strains of Haemophilus parasuis, with MIC values ranging from 2 to 16 µg/mL. nih.govnih.gov Similarly, a Cecropin peptide was found to have an MIC of 0.9 µg/mL against the fungus Candida albicans. nih.gov Studies on recombinant cecropin-like peptides have also shown activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus (MIC of 16 µg/mL) and Escherichia coli (MIC of 8 µg/mL). nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Cecropin Variants Against Various Microorganisms

Cecropin VariantMicroorganismMIC (µg/mL)Reference
CecropinCandida albicans0.9 nih.gov
Cecropin BHaemophilus parasuis (15 strains)2 - 16 nih.govnih.gov
Cecropin B2Escherichia coli (various strains)1.8 - 3.7 nih.gov
Recombinant CecropinA-like peptideStaphylococcus aureus ATCC 2921316 nih.gov
Recombinant CecropinA-like peptideEscherichia coli ATCC 259228 nih.gov
Recombinant CecropinA-like peptidePseudomonas aeruginosa ATCC 278538 nih.gov
Recombinant CecropinA-like peptideAcinetobacter baumannii BCRC 14B01002 nih.gov

Killing Kinetics Assays

Killing kinetics assays, or time-kill studies, are performed to evaluate the rate at which an antimicrobial agent kills a microbial population over time. This method provides valuable information on the bactericidal or fungicidal dynamics of the compound. frontiersin.org To conduct this assay, a standardized suspension of the microorganism is incubated with the antimicrobial peptide at specific concentrations, often multiples of the MIC (e.g., 1x MIC, 2x MIC). nih.gov At predetermined time intervals, aliquots are withdrawn from the suspension, serially diluted, and plated on agar to determine the number of viable colony-forming units (CFUs). nih.gov

Studies on a Cecropin peptide have demonstrated rapid fungicidal activity against Candida albicans. When treated with the peptide at a concentration equivalent to its MFC (1.8 µg/mL or 2x MIC), C. albicans was completely killed within 40 minutes. nih.gov In contrast, at the MIC concentration (0.9 µg/mL), the peptide was unable to completely eradicate the fungus even after 24 hours of incubation, showing an initial decrease in CFU followed by regrowth. nih.gov This highlights the concentration-dependent efficacy of the peptide's killing activity.

Microscopic and Imaging Techniques

Electron Microscopy (Scanning Electron Microscopy, Transmission Electron Microscopy) for Cellular Morphological Changes

Electron microscopy is a powerful tool for visualizing the ultrastructural changes induced by antimicrobial peptides on microbial cells. Scanning Electron Microscopy (SEM) provides high-resolution images of the cell surface, while Transmission Electron Microscopy (TEM) allows for the examination of internal cellular structures.

SEM studies on Haemophilus parasuis treated with Cecropin B have revealed significant alterations to the bacterial cell membrane. Untreated bacteria exhibit a normal, smooth surface. nih.govresearchgate.net However, after incubation with Cecropin B at its MIC (2 µg/mL), the bacterial surface becomes rough, and numerous blisters or blebs appear. nih.govresearchgate.net At higher concentrations and with longer incubation times, the membrane damage becomes more severe, leading to the formation of holes, cell lysis, and the appearance of cell debris. nih.gov These observations suggest that Cecropin B's mechanism involves direct damage to the cell envelope. nih.govnih.gov TEM observations have complemented these findings, showing vacuoles inside Cecropin B-treated cells, indicating leakage of cellular contents. researchgate.net

Confocal Microscopy for Membrane Interaction Visualization

Confocal microscopy is employed to visualize the interaction of fluorescently-labeled molecules with cells, providing insights into their localization and effects on cellular structures like the plasma membrane. This technique has been used to study the cellular uptake and membrane-disrupting effects of cecropins.

In one study, Cecropin-loaded nanoparticles were conjugated with a fluorescent dye (Nile red) to monitor their uptake into HeLa cells. nih.gov The cell membranes were stained with a green fluorescent dye (DIO) and the nuclei with a blue fluorescent dye (DAPI). Confocal microscopy images showed that the red fluorescence from the nanoparticles accumulated in the cytoplasm and at the cell membrane over time. nih.gov This visualization confirmed the internalization of the cecropin-containing nanoparticles and their interaction with the cell membrane, which is a key step in the peptide's mechanism of inducing cell death by disrupting membrane integrity. nih.gov

Studies on Membrane Integrity and Permeability

A primary mechanism of action for this compound is the disruption of the microbial cell membrane's integrity and permeability. Various assays are used to investigate these effects. The initial interaction often involves the peptide binding to components of the outer membrane in Gram-negative bacteria, such as lipopolysaccharide (LPS). mdpi.com This interaction can neutralize the endotoxic properties of LPS. mdpi.com

Following this initial binding, cecropins can permeabilize the membrane. The 1-N-phenylnaphthylamine (NPN) uptake assay is commonly used to measure the depolarization and permeabilization of the outer membrane. NPN is a fluorescent probe that emits weakly in aqueous environments but becomes highly fluorescent in the hydrophobic interior of a membrane. An increase in fluorescence indicates that the peptide has disrupted the outer membrane, allowing NPN to enter. mdpi.com Studies show that cecropins cause a dose-dependent increase in NPN uptake in E. coli, confirming their ability to damage the outer membrane. mdpi.com

Dye Leakage Assays

Dye leakage assays are a fundamental methodology for investigating the membrane-disrupting capabilities of peptides like this compound. These assays rely on the principle that membrane-active peptides create pores or destabilize the lipid bilayer, allowing the release of entrapped fluorescent dyes from lipid vesicles. The resulting increase in fluorescence, which is often quenched at high concentrations inside the vesicle, is measured to quantify the extent and kinetics of membrane permeabilization.

One specific method involves monitoring membrane potential changes using potentiometric dyes. For instance, studies on the related Cecropin A have utilized the dye DiSC₃(5) to measure changes in the membrane potential of Escherichia coli. Upon addition to a bacterial suspension, the dye partitions into the cell membranes. The addition of cecropin induces rapid membrane depolarization, causing an immediate increase in the dye's fluorescence intensity. This provides real-time evidence of the peptide's ion channel-forming or membrane-destabilizing activity. nih.gov The concentration dependence of this depolarization can be correlated with the peptide's bactericidal activity, suggesting the mechanism of action is directly related to membrane permeabilization. nih.gov

Assay ComponentRoleObservation with Cecropin Activity
Lipid Vesicles Model cell membranesServe as a controlled environment to test peptide interaction.
Fluorescent Dye (e.g., DiSC₃(5)) Reporter moleculePartitions into the membrane; fluorescence changes upon depolarization.
Spectrofluorimeter Measurement instrumentDetects and quantifies the increase in fluorescence over time.

Propidium Iodide Uptake Assays

Propidium iodide (PI) uptake assays are a widely used method to specifically assess the integrity of a cell's plasma membrane. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. nih.gov However, when the membrane is compromised by a substance like this compound, PI can enter the cell and bind to nucleic acids, resulting in a significant increase in red fluorescence. nih.govresearchgate.net

This method provides direct evidence of membrane permeabilization in whole cells. In studies involving Cecropin's effect on Candida albicans, treatment with the peptide led to a time-dependent increase in the absorption of PI, with the number of red fluorescent cells increasing over the incubation period. nih.gov This indicates that Cecropin damages the fungal cell membrane, increasing its permeability. nih.gov Similarly, when novel cecropins were tested against E. coli, PI staining was used to confirm that the peptides exerted their action through bacterial membrane lysis. nih.gov The assay can be performed using fluorescence microscopy for qualitative visualization or flow cytometry for a quantitative analysis of the percentage of cells with compromised membranes. researchgate.net

OrganismCecropin TreatmentObservationImplication
Candida albicansTreated with 1.8 µg/mL CecropinGradual increase in PI uptake over 120 minutes. nih.govCecropin damages the fungal cell membrane, increasing permeability. nih.gov
E. coliTreated with 4 µg/mL synthesized CecropinsStaining of bacterial nuclei with PI. nih.govPeptides cause bacterial membrane permeabilization. nih.gov

In Silico and Computational Approaches

Molecular Dynamics Simulations for Peptide-Membrane Interactions

Molecular dynamics (MD) simulations provide atomic-level insights into the mechanisms by which cecropins interact with and disrupt bacterial membranes. nih.gov These computational techniques model the physical movements of atoms and molecules over time, allowing researchers to observe the dynamic process of a peptide binding to and inserting into a lipid bilayer.

Simulations of Cecropin P with a model phosphatidylethanolamine (POPE) lipid bilayer, which mimics a bacterial membrane, have shown that both electrostatic and hydrophobic interactions are critical for stable interaction. biochim.roresearchgate.net The simulations typically involve placing the peptide near the membrane surface and observing its behavior. Results indicate that the initial binding is often driven by electrostatic attraction between the positively charged residues of the peptide and the negatively charged phosphate (B84403) groups of the lipids. biochim.roresearchgate.net Following this, the peptide may orient itself to insert its hydrophobic parts into the membrane core. biochim.roresearchgate.net The most stable conformation is achieved when the peptide's apolar side is buried among the lipid tails while the charged side remains interacting with the lipid headgroups. biochim.roresearchgate.net These findings support a "carpet" model, where the peptide disrupts the membrane structure. biochim.ro

Simulation SystemInitial Peptide OrientationKey Finding
System 1 (Electrostatic) Parallel to membrane, 9Å away, positive face towards lipids. biochim.roresearchgate.netSystem is less stable; peptide is subject to a "ping-pong" mechanism between the solvent and membrane. biochim.ro
System 2 (Electrostatic) Parallel to membrane, 6Å away, positive face towards lipids. biochim.roresearchgate.netSystem is less stable. biochim.ro
System 3 (Hydrophobic) Partially buried in the membrane bilayer. biochim.roresearchgate.netSystem shows the highest stability, with the peptide inducing deformations in the lipid bilayer. biochim.roresearchgate.net

Predictive Modeling for Peptide Design

Predictive modeling and computational approaches are increasingly used to accelerate the discovery and design of novel antimicrobial peptides (AMPs) based on scaffolds like this compound. mdpi.com These in silico methods leverage existing biological data to predict the antimicrobial activity, toxicity, and stability of new peptide sequences, thereby reducing the need for extensive and costly laboratory screening. nih.govmdpi.com

The process often begins with large peptide databases, such as the Antimicrobial Peptide Database (APD), which contains thousands of natural and synthetic AMP sequences and their associated properties. nih.gov Machine learning (ML) algorithms can be trained on these datasets to recognize the patterns and physicochemical properties that correlate with antimicrobial function. nih.gov Advanced AI models, including variational autoencoders (VAEs) and generative adversarial networks (GANs), can go a step further by generating entirely new peptide sequences that are predicted to have high efficacy. nih.govmdpi.com These models can be optimized for multiple objectives, such as maximizing antimicrobial potency while minimizing toxicity to human cells. mdpi.com The most promising candidates identified through these computational pipelines can then be synthesized for experimental validation. frontiersin.org

StepDescriptionComputational Tools/Methods
1. Data Collection Gather known AMP sequences and their properties (e.g., activity, toxicity).Antimicrobial Peptide Database (APD). nih.gov
2. Feature Extraction Convert peptide sequences into numerical descriptors (e.g., amino acid composition, charge, hydrophobicity).Pseudo Amino Acid Composition (PseAAC). mdpi.com
3. Model Training Train a machine learning model to correlate features with antimicrobial activity.Supervised learning, classification, regression. nih.gov
4. Peptide Generation/Optimization Use AI models to design novel peptide sequences with desired properties.Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs). nih.govmdpi.com
5. In Silico Validation Predict properties of newly designed peptides.Trained prediction models, molecular docking. frontiersin.org

In Vivo Efficacy Studies in Model Organisms (Non-Human)

Insect Models (e.g., Drosophila melanogaster, Galleria mellonella)

Drosophila melanogaster (Fruit Fly)

The fruit fly, Drosophila melanogaster, is a powerful genetic model for studying the in vivo function of AMPs like cecropins. The Drosophila genome contains a cluster of four cecropin genes (CecA1, CecA2, CecB, and CecC) that are strongly induced upon systemic infection. nih.govescholarship.org To determine their specific role in host defense, researchers have generated flies with the entire cecropin locus deleted (ΔCecA-C). researchgate.net

While flies lacking only the cecropin genes are not significantly more susceptible to most infections, their role becomes apparent when combined with mutations in other AMP genes. researchgate.net This indicates a degree of functional redundancy among AMPs. However, studies show that cecropins are important for defense against certain Gram-negative bacteria, such as Enterobacter cloacae and Providencia species, as well as some fungi. nih.govresearchgate.net Furthermore, in vitro tests show that the different native Drosophila cecropins have varying levels of effectiveness against different pathogens, with single amino acid changes capable of altering inhibitory concentrations significantly. nih.gov

Cecropin TypeP. sneebia MIC (µM)P. rettgeri MIC (µM)P. burhodogranariea MIC (µM)
CecA 64>6464
CecB 326432
CecC 64>6464
Data adapted from studies conducted at 25 °C. nih.gov

Galleria mellonella (Greater Wax Moth)

The larvae of the greater wax moth, Galleria mellonella, have emerged as a valuable in vivo model for assessing the efficacy of antimicrobial agents, including cecropins. nih.gov This model is advantageous because its innate immune system shares similarities with that of mammals, and it can be incubated at 37°C. nih.gov

Studies have used this model to evaluate the therapeutic potential of cecropin-based peptides against multidrug-resistant (MDR) bacteria. For example, the efficacy of a Cecropin A hybrid peptide, CAMA, was tested against MDR enteroaggregative Escherichia coli (MDR-EAEC) in G. mellonella larvae. nih.gov The results demonstrated that treatment with the peptide significantly increased the survival rate of the infected larvae and reduced the bacterial load within the hemolymph. nih.gov Such studies highlight the utility of the G. mellonella model for preclinical evaluation of the in vivo effectiveness of novel cecropin peptides against clinically relevant pathogens. nih.gov

Treatment GroupPathogenKey Finding
CAMA Peptide Multi-drug resistant E. coliIncreased survival rate and reduced bacterial counts in infected larvae. nih.gov
Cecropin A E. coli (biofilm)Synergistically clears infection in vivo when combined with nalidixic acid. wikipedia.org

Aquatic Models (e.g., Cyprinus carpio)

In one study, the effects of a generic "cecropin" on the intestinal microbiome of the common carp were investigated. The results indicated that while cecropin did alter the composition of the gut microbiota, the changes were less pronounced compared to other additives like nisin. nih.govfrontiersin.org Specifically, the relative abundance of Bacteroidetes was notably increased in the cecropin group compared to a control group. However, unlike nisin, cecropin did not significantly lower the relative abundance of Proteobacteria. nih.gov This research also measured the impact on digestive enzyme activity, finding that the group receiving cecropin showed significantly higher protease activity compared to the control group, while lipase activity was significantly decreased. nih.gov

Another study utilized Cyprinus carpio to assess the immunomodulatory properties of a cecropin-like peptide, anisaxin-2S (A-2S). The research involved exposing common carp blood cells to A-2S in the presence of pathogens such as the bacterium Aeromonas hydrophila and the parasite Sphaerospora molnari. nih.govnih.gov The findings showed that A-2S exerted an immunostimulatory effect by upregulating the expression of cytokine genes. nih.govnih.gov This suggests that cecropins can modulate the innate immune response in fish. The study also included an in vivo challenge where carp were exposed to a parasite, further establishing the immunomodulatory role of the peptide in a whole-animal context. nih.govnih.gov

These studies demonstrate the utility of Cyprinus carpio as a model for evaluating the physiological and immunological effects of cecropins in an aquatic environment, providing insights into their potential applications in aquaculture.

**Table 1: Effects of Cecropin as a Feed Additive in *Cyprinus carpio***

Parameter Observation Source
Gut Microbiome Altered composition, with a marked increase in Bacteroidetes abundance. nih.gov
Digestive Enzymes Significantly increased protease activity; significantly decreased lipase activity. nih.gov
Immune Response (Cecropin-like A-2S) Upregulation of cytokine expression in blood cells exposed to pathogens. nih.govnih.gov

Mammalian Models (Non-Human Disease Models)

While specific disease model studies for this compound are not detailed in the available research, studies on other cecropins, such as Cecropin A and B, have utilized mammalian models to investigate their therapeutic potential, particularly in oncology.

Research has demonstrated the in vivo antitumor activity of certain cecropins. For instance, Hyalophora cecropia Cecropin B was shown to improve the survival of mice bearing malignant ascites, indicating its potential as an anticancer therapeutic. nih.gov Similarly, hybrid peptides combining Cecropin A with melittin have been tested for safety in various animal models, including mice, rabbits, and dogs, suggesting a pathway for preclinical evaluation. oup.com

The anti-inflammatory properties of Cecropin A have been examined using mouse macrophage-derived RAW264.7 cells stimulated with lipopolysaccharide (LPS) as an in vitro model of inflammation. In this model, Cecropin A was found to suppress the production of inflammatory mediators such as nitrite and various cytokines, including TNF-α and IL-1β. nih.gov It also inhibited key intracellular signaling pathways like ERK, JNK, and p38 MAPK. nih.gov These findings suggest that cecropins could be investigated in mouse models of inflammatory diseases.

These examples highlight the use of non-human mammalian models to assess the efficacy and safety of cecropins for potential therapeutic applications beyond their antimicrobial properties.

Analysis of Resistance Mechanisms in Microorganisms

The potential for microorganisms to develop resistance to antimicrobial peptides is a critical area of research. Methodologies to study these mechanisms often involve inducing and analyzing resistance in pathogenic bacteria.

A key study investigated the inducible resistance of fish bacterial pathogens to Cecropin B. nih.gov In this research, bacteria such as Vibrio anguillarum were repeatedly exposed to sub-lethal concentrations of Cecropin B. The minimum inhibitory concentration (MIC) was determined at various stages to quantify changes in susceptibility. This work demonstrated that fish pathogens can indeed exhibit inducible resistance to Cecropin B. nih.gov To understand the physical basis of this resistance, scanning electron microscopy (SEM) was used to observe ultrastructural changes in the outer surfaces of the bacterial cells. nih.gov Such studies are crucial for understanding the long-term viability of AMPs as therapeutic agents.

The mechanisms by which cecropins act, and by which microbes might resist them, are multifaceted. The primary action involves interaction with and disruption of the bacterial cell membrane. nih.govcambridge.org For fungi like Candida albicans, research on a generic cecropin showed that it causes the cell wall to become rough and nicked, increases membrane permeability and fluidity, and induces the production of reactive oxygen species, leading to cell death. nih.gov

Furthermore, the structure of the peptide itself influences its interaction with microbial membranes and, consequently, resistance. For example, hybrid peptides of Cecropin A and melittin have demonstrated a low propensity for inducing resistance mechanisms. oup.com The multi-target mechanism of action of Cecropin A against biofilm-forming uropathogenic E. coli involves not only membrane permeabilization but also inhibition of efflux pumps and interactions with nucleic acids, making the development of resistance more complex for the microorganism. wikipedia.org

Table 2: Methodologies for Analyzing Microbial Resistance to Cecropins

Methodology Purpose Finding for Cecropin B Source
Serial Passage/Sub-lethal Exposure To induce resistance in bacteria under laboratory conditions. Fish bacterial pathogens can develop inducible resistance. nih.gov
Minimum Inhibitory Concentration (MIC) Testing To quantify the level of susceptibility or resistance of a microbe to the peptide. MIC values increase after repeated exposure. nih.gov
Scanning Electron Microscopy (SEM) To visualize ultrastructural changes in the bacterial cell surface that may be associated with resistance. Correlated ultrastructural changes with decreased susceptibility. nih.gov

Investigations of Antiproliferative Effects on Select Cell Lines (In Vitro, Non-Clinical)

The antiproliferative effects of cecropins against various cancer cell lines are a significant area of non-clinical, in vitro research. These studies typically use cell viability and cytotoxicity assays to determine the efficacy and selectivity of the peptides.

Studies on Cecropin A and Cecropin B have demonstrated their cytotoxic potential against different tumor cell lines. In one study, the effects of these two peptides were assessed on MDA-MB-231 (breast adenocarcinoma) and M14K (human mesothelioma) cell lines. scirp.org The results showed a concentration-dependent cytotoxic effect, with significant tumoricidal activity at concentrations of 120 µM and 60 µM, but insignificant effects at 30 µM. scirp.org The MDA-MB-231 cells were found to be more sensitive to the cecropins than the M14K cells, highlighting a degree of selectivity. scirp.org Another report confirmed that Cecropin A can lyse leukemia cells with minimal toxic effects on normal lymphocytes, as determined by IC50 measurements. researchgate.net

A cecropin-like peptide, anisaxin-2S (A-2S), was evaluated for its antiproliferative properties against the human bladder cancer cell line T24 and the lung cancer cell line A549. nih.govfrontiersin.org A-2S showed a limited ability to arrest cell proliferation, with a calculable IC50 value for the T24 cell line only at 24 hours (68.45 µM) and 48 hours (56.47 µM). nih.govfrontiersin.org For the A549 lung cancer line, the IC50 was incalculable at all time points, suggesting lower efficacy against this specific cell type. nih.govfrontiersin.org

These in vitro investigations are fundamental first steps in evaluating the potential of cecropins, including this compound, as anticancer agents, providing essential data on their potency and selectivity before any in vivo studies are considered.

Table 3: In Vitro Antiproliferative Effects of Cecropins on Select Cell Lines

Cecropin Type Cell Line Effect Concentration/IC50 Source
Cecropin A MDA-MB-231 (Breast Adenocarcinoma) Cytotoxic Significant at 60-120 µM scirp.org
Cecropin B MDA-MB-231 (Breast Adenocarcinoma) Cytotoxic Significant at 60-120 µM scirp.org
Cecropin A M14K (Human Mesothelioma) Cytotoxic Significant at 60-120 µM scirp.org
Cecropin B M14K (Human Mesothelioma) Cytotoxic Significant at 60-120 µM scirp.org
Anisaxin-2S T24 (Human Bladder Cancer) Limited Proliferation Arrest IC50: 68.45 µM (24h), 56.47 µM (48h) nih.govfrontiersin.org
Anisaxin-2S A549 (Human Lung Cancer) Limited Proliferation Arrest IC50 Incalculable nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying Cecropin-2's antimicrobial activity in vitro?

  • Methodological Answer : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against target pathogens. Include controls for solvent effects (e.g., DMSO) and validate results with time-kill kinetic studies. For Gram-negative bacteria, combine this compound with outer membrane permeabilizers (e.g., polymyxin B nonapeptide) to enhance activity . Fluorescence-based assays (e.g., SYTOX Green uptake) can quantify membrane disruption efficiency.

Q. How do researchers select appropriate model organisms for studying this compound's immunomodulatory effects?

  • Methodological Answer : Prioritize organisms with well-characterized immune systems, such as Drosophila melanogaster (fruit flies) or Tribolium castaneum (red flour beetles), where this compound’s role in Toll/IMD signaling pathways is established . For mammalian models, murine macrophage cell lines (e.g., RAW 264.7) are suitable for assessing cytokine modulation. Ensure genetic backgrounds are standardized to minimize variability in immune responses.

Q. What statistical approaches are critical for analyzing this compound's dose-dependent cytotoxicity in host cells?

  • Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Pair cytotoxicity assays (e.g., MTT or LDH release) with antimicrobial activity data to establish therapeutic indices. Apply ANOVA with post-hoc Tukey tests to compare treatment groups, and account for batch effects via randomized block designs .

Advanced Research Questions

Q. How can temporal dynamics of this compound expression be experimentally dissected during infection?

  • Methodological Answer : Employ RT-qPCR with time-series sampling (e.g., 0–48 hours post-infection) to track transcriptional induction/decay. Use the Δct method for relative quantification, normalizing to stable reference genes (e.g., RPS18). Split analyses into induction (0–6 hours) and decay (8–48 hours) phases to resolve kinetic differences between immune pathways . Validate protein levels via Western blot or ELISA.

Q. What strategies address contradictory data on this compound's efficacy across bacterial strains or experimental models?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., bacterial membrane composition, assay pH). Use isogenic bacterial mutants to isolate lipid A or LPS modifications affecting susceptibility. For in vivo discrepancies, standardize infection models (e.g., septic injury vs. systemic inoculation) and control for host microbiota .

Q. How can researchers optimize this compound delivery systems to overcome bioavailability limitations?

  • Methodological Answer : Test nanoparticle encapsulation (e.g., chitosan or liposomal carriers) to enhance stability in physiological fluids. Use circular dichroism to confirm secondary structure retention post-encapsulation. Evaluate in vivo efficacy via fluorescently tagged this compound in biodistribution studies, and compare pharmacokinetic profiles across administration routes (e.g., intravenous vs. topical) .

Methodological Notes

  • Experimental Reproducibility : Document buffer compositions (e.g., salt concentrations) meticulously, as this compound’s helicity and activity are ion-sensitive .
  • Data Contradictions : Use sensitivity analyses to distinguish biological variability from technical artifacts (e.g., protease degradation in storage) .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal research and validate alternatives to mammalian models where feasible .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.